molecular formula C8H15NO2S B1529331 3-(Dimethylamino)thiane-3-carboxylic acid CAS No. 1341328-00-4

3-(Dimethylamino)thiane-3-carboxylic acid

Cat. No.: B1529331
CAS No.: 1341328-00-4
M. Wt: 189.28 g/mol
InChI Key: YDADCUYGTSDDCD-UHFFFAOYSA-N
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Description

3-(Dimethylamino)thiane-3-carboxylic acid is a chemical compound characterized by its unique structure, which includes a thiane ring and a dimethylamino group attached to the third carbon atom. This compound is of interest in various scientific and industrial applications due to its distinctive chemical properties.

Scientific Research Applications

3-(Dimethylamino)thiane-3-carboxylic acid has several applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound may serve as a probe or inhibitor in biological studies.

  • Industry: Use in the production of specialty chemicals and materials.

Safety and Hazards

The safety data sheet for a similar compound, 1-ETHYL-3-(3-DIMETHYLAMINOPROPYL)CARBODIIMIDE. HCl (EDC), indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

While specific future directions for 3-(Dimethylamino)thiane-3-carboxylic acid are not mentioned in the search results, there is ongoing research into the synthesis and application of carboxylic acids and their derivatives in various fields, including polymers, materials, and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dimethylamino)thiane-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-(dimethylamino)propanoic acid with sulfur-containing reagents to form the thiane ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-(Dimethylamino)thiane-3-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different substituents onto the thiane ring.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate or chromic acid.

  • Reduction reactions might involve hydrogenation with palladium catalysts.

  • Substitution reactions can be carried out using nucleophiles or electrophiles under specific conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Mechanism of Action

The mechanism by which 3-(Dimethylamino)thiane-3-carboxylic acid exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific molecular targets or pathways to modulate biological processes.

Molecular Targets and Pathways:

  • The compound may bind to enzymes or receptors, influencing their activity.

  • It could be involved in signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

3-(Dimethylamino)thiane-3-carboxylic acid is unique due to its specific structural features. Similar compounds include:

  • 3-(Dimethylamino)propanoic acid: Lacks the thiane ring.

  • 3-(Dimethylamino)phenol: Contains a phenolic group instead of a carboxylic acid.

  • 3-(Dimethylamino)propylamine: Features an amine group instead of a carboxylic acid.

These compounds differ in their functional groups and chemical properties, highlighting the uniqueness of this compound.

Properties

IUPAC Name

3-(dimethylamino)thiane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2S/c1-9(2)8(7(10)11)4-3-5-12-6-8/h3-6H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDADCUYGTSDDCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(CCCSC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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